2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that features both imidazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling of the Rings: The final step involves coupling the imidazole and thiadiazole rings through a sulfanyl linkage, typically using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the imidazole ring, using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Nucleophilic Reagents: Alkyl halides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Alkylated thiadiazole derivatives.
Scientific Research Applications
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Thiabendazole: An antihelmintic agent with a thiadiazole ring.
Uniqueness
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combined imidazole and thiadiazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H11N5OS2 |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H11N5OS2/c1-6-12-13-8(17-6)11-7(15)5-16-9-10-3-4-14(9)2/h3-4H,5H2,1-2H3,(H,11,13,15) |
InChI Key |
PKPQNEAGVWSBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C |
Origin of Product |
United States |
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